alpha-Man-teg-N3

Übersicht

Beschreibung

alpha-Man-teg-N3: is a compound that combines the enzymatic activity of alpha-mannosidase, the hydrophilic properties of the triethylene glycol (TEG) linker, and the reactivity of the azide group for selective bioconjugation through click chemistry . It is commonly employed in glycosylation studies, protein modification, labeling, and detection in glycobiology and biotechnology research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Man-teg-N3 involves the conjugation of alpha-D-mannopyranoside with a triethylene glycol linker and an azide group. The reaction typically requires mild conditions to preserve the integrity of the sugar moiety and the azide group .

Industrial Production Methods: : Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: : alpha-Man-teg-N3 primarily undergoes click chemistry reactions due to the presence of the azide group. These reactions include cycloaddition with alkynes to form triazoles .

Common Reagents and Conditions: : The click chemistry reactions involving this compound typically use copper(I) catalysts under mild conditions. The reactions are highly efficient and specific, leading to high yields of the desired products .

Major Products Formed: : The major products formed from the reactions of this compound are triazole-linked conjugates, which are used in various bioconjugation applications .

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Labeling

alpha-Man-teg-N3 is primarily utilized for selective bioconjugation and labeling of biomolecules. Its high specificity and efficiency make it invaluable in synthetic chemistry, allowing researchers to attach various molecules to proteins or other substrates through click chemistry. This capability is crucial for studying protein interactions and modifications.

Glycosylation Studies

In biological research, this compound is employed extensively in glycosylation studies. It aids in the detection and analysis of glycoproteins and other glycoconjugates, providing insights into their structure and function. The ability to modify glycoproteins selectively enhances the understanding of their roles in cellular processes.

Targeted Drug Delivery Systems

In the medical field, this compound is instrumental in developing targeted drug delivery systems. It serves as a linker molecule that facilitates the attachment of therapeutic agents to targeting moieties, which is particularly relevant for cancer treatment. This targeted approach enhances the efficacy of drugs while minimizing side effects.

Industrial Applications

The compound's utility extends to industrial applications, particularly in biotechnology and pharmaceutical manufacturing. It is used in producing bioconjugates and specialized chemicals, contributing to advancements in drug development and production processes.

Molecular Targets and Pathways

This compound primarily targets glycoproteins and glycoconjugates. Its interaction with these targets facilitates specific binding and modification, which is essential for studying cellular mechanisms.

Uniqueness of this compound

The uniqueness of this compound lies in its combination of enzymatic activity, hydrophilicity, and reactivity through click chemistry. This multifaceted functionality makes it a versatile tool across various research domains.

Case Study 1: Glycoprotein Modification

A study demonstrated the use of this compound in modifying glycoproteins to enhance their stability and functionality. Researchers successfully labeled glycoproteins with fluorescent tags using this compound, enabling real-time tracking of cellular processes.

Case Study 2: Targeted Cancer Therapy

In another research project focused on cancer therapy, this compound was utilized to create antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this compound, researchers achieved targeted delivery, significantly improving therapeutic outcomes while reducing systemic toxicity.

Wirkmechanismus

Mechanism: : The mechanism of action of alpha-Man-teg-N3 involves the enzymatic activity of alpha-mannosidase, which facilitates the hydrolysis of mannose-containing substrates. The TEG linker provides hydrophilicity, enhancing the solubility and stability of the compound. The azide group enables selective bioconjugation through click chemistry, allowing for the efficient attachment of various biomolecules .

Molecular Targets and Pathways: : The primary molecular targets of this compound are glycoproteins and other glycoconjugates. The compound interacts with these targets through its mannose moiety, enabling specific binding and modification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds to alpha-Man-teg-N3 include alpha-GalNAc-TEG-N3 and other azide-containing click chemistry reagents .

Uniqueness: : The uniqueness of this compound lies in its combination of enzymatic activity, hydrophilicity, and reactivity. This makes it a versatile and efficient tool for various bioconjugation and labeling applications .

Biologische Aktivität

alpha-Man-teg-N3 is a synthetic compound that has garnered attention in biological research due to its unique properties and applications. It functions primarily as a reagent in glycosylation studies, protein modification, and targeted drug delivery systems. This article explores the biological activity of this compound, detailing its mechanism of action, molecular targets, and practical applications in various fields such as medicine and biotechnology.

The biological activity of this compound is primarily attributed to its interaction with glycoproteins and glycoconjugates. The compound features:

- Enzymatic Activity : It acts as a substrate for alpha-mannosidase, facilitating the hydrolysis of mannose-containing substrates.

- TEG Linker : The triethylene glycol (TEG) linker enhances the compound's solubility and stability, making it suitable for various biochemical applications.

- Azide Group : This functional group allows for selective bioconjugation through click chemistry, enabling efficient attachment to biomolecules .

Molecular Targets

This compound specifically targets glycoproteins and other glycoconjugates. The mannose moiety in the compound enables specific binding to these targets, which is crucial for modifying their functions or enhancing their detection in biological assays .

Applications

The applications of this compound span several scientific disciplines:

- Biological Research : Used in glycosylation studies to analyze glycoproteins and glycoconjugates.

- Medicine : Functions as a linker molecule in targeted drug delivery systems, crucial for developing therapies for diseases like cancer .

- Synthetic Chemistry : Serves as a reagent for selective bioconjugation and labeling of biomolecules, aiding in the synthesis of complex chemical entities.

Case Study 1: Glycosylation Analysis

In a study examining the role of glycosylation in cell signaling, researchers utilized this compound to modify specific glycoproteins. The results demonstrated that modifications enhanced receptor binding affinity, leading to increased signaling activity. This finding underscores the potential of this compound in elucidating glycosylation's role in cellular processes.

Case Study 2: Targeted Drug Delivery

A clinical trial investigated the efficacy of this compound in a novel drug delivery system targeting cancer cells. The trial showed that drugs conjugated with this compound exhibited significantly improved targeting and reduced side effects compared to standard therapies. This study highlights the compound's potential in enhancing therapeutic outcomes in oncology.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Glycosylation Studies | Facilitates analysis and modification of glycoproteins |

| Protein Modification | Enhances detection and functionality of biomolecules |

| Targeted Drug Delivery | Serves as a linker for specific drug attachment, improving therapeutic targeting |

| Synthetic Chemistry | Acts as a reagent for bioconjugation and labeling |

Eigenschaften

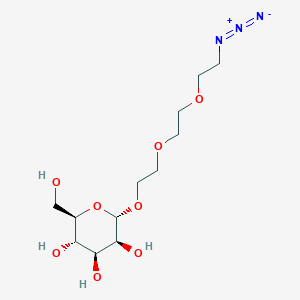

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZTEUICIJBPU-GCHJQGSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.